(2R,3R)-2-[(D-Phe-L-Cys-L-Phe-D-Trp-L-Lys-L-Thr-L-Cys-)Amino]-1,3-butanediol (2R,3R)-2-[(D-Phe-L-Cys-L-Phe-D-Trp-L-Lys-L-Thr-L-Cys-)Amino]-1,3-butanediol
Brand Name: Vulcanchem
CAS No.: 108102-46-1
VCID: VC0012769
InChI: InChI=1S/C49H68N10O10S2/c1-28(61)39(25-60)56-48(68)41(27-71)58-49(69)42(29(2)62)59-44(64)36(19-11-12-20-50)53-46(66)38(23-32-24-52-35-18-10-9-17-33(32)35)55-45(65)37(22-31-15-7-4-8-16-31)54-47(67)40(26-70)57-43(63)34(51)21-30-13-5-3-6-14-30/h3-10,13-18,24,28-29,34,36-42,52,60-62,70-71H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
SMILES: CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O
Molecular Formula: C49H68N10O10S2
Molecular Weight: 1021.3 g/mol

(2R,3R)-2-[(D-Phe-L-Cys-L-Phe-D-Trp-L-Lys-L-Thr-L-Cys-)Amino]-1,3-butanediol

CAS No.: 108102-46-1

Main Products

VCID: VC0012769

Molecular Formula: C49H68N10O10S2

Molecular Weight: 1021.3 g/mol

(2R,3R)-2-[(D-Phe-L-Cys-L-Phe-D-Trp-L-Lys-L-Thr-L-Cys-)Amino]-1,3-butanediol - 108102-46-1

CAS No. 108102-46-1
Product Name (2R,3R)-2-[(D-Phe-L-Cys-L-Phe-D-Trp-L-Lys-L-Thr-L-Cys-)Amino]-1,3-butanediol
Molecular Formula C49H68N10O10S2
Molecular Weight 1021.3 g/mol
IUPAC Name (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2R)-1-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide
Standard InChI InChI=1S/C49H68N10O10S2/c1-28(61)39(25-60)56-48(68)41(27-71)58-49(69)42(29(2)62)59-44(64)36(19-11-12-20-50)53-46(66)38(23-32-24-52-35-18-10-9-17-33(32)35)55-45(65)37(22-31-15-7-4-8-16-31)54-47(67)40(26-70)57-43(63)34(51)21-30-13-5-3-6-14-30/h3-10,13-18,24,28-29,34,36-42,52,60-62,70-71H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
Standard InChIKey CIUSIIWVMHENRE-OULOTJBUSA-N
Isomeric SMILES C[C@H]([C@@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O
SMILES CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O
Canonical SMILES CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O
Sequence FCFWKTCT
PubChem Compound 9941364
Last Modified Nov 11 2021
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